N-(3,5-dimethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring substituted with various functional groups, including dimethoxyphenyl, ethoxyphenyl, and sulfamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: Starting from a suitable thiophene precursor, the thiophene ring is constructed through cyclization reactions.
Introduction of Substituents: Functional groups such as dimethoxyphenyl and ethoxyphenyl are introduced through electrophilic aromatic substitution or cross-coupling reactions.
Sulfamoylation: The sulfamoyl group is introduced using reagents like sulfamoyl chloride under basic conditions.
Amidation: The carboxamide group is formed through the reaction of a carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethoxyphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
- N-(3,5-dimethoxyphenyl)-3-[(4-ethoxyphenyl)(ethyl)sulfamoyl]thiophene-2-carboxamide
- N-(3,5-dimethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]furan-2-carboxamide
Uniqueness
N-(3,5-dimethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups and the thiophene ring structure. This combination can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6S2/c1-5-30-17-8-6-16(7-9-17)24(2)32(26,27)20-10-11-31-21(20)22(25)23-15-12-18(28-3)14-19(13-15)29-4/h6-14H,5H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSLATOFOQXDEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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